molecular formula C14H18ClNO3 B14874244 Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14874244
M. Wt: 283.75 g/mol
InChI Key: QKHHNVMHAZETMN-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a methoxy group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate include:

  • Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxamide
  • Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
  • This compound hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-16-7-10(11(8-16)14(17)19-3)9-5-4-6-12(18-2)13(9)15/h4-6,10-11H,7-8H2,1-3H3

InChI Key

QKHHNVMHAZETMN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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